molecular formula C8H16ClNO B11911140 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride

5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride

Katalognummer: B11911140
Molekulargewicht: 177.67 g/mol
InChI-Schlüssel: YOECBERYCMVKDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is a spirocyclic compound containing a nitrogen atom within the ring structure, which imparts unique chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride typically involves the reaction of a spirocyclic precursor with a suitable reagent to introduce the methanol group. One common method involves the use of a spirocyclic amine, which is reacted with formaldehyde under acidic conditions to yield the desired product . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

    Purification: Techniques such as crystallization or distillation to purify the final product.

    Quality Control: Rigorous testing to ensure the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Spirocyclic aldehydes, carboxylic acids

    Reduction Products: Reduced spirocyclic amines

    Substitution Products: Alkylated or acylated spirocyclic compounds

Wissenschaftliche Forschungsanwendungen

5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Azaspiro[3.4]octane: Lacks the methanol group, resulting in different chemical properties.

    7-Hydroxy-5-azaspiro[3.4]octane: Contains a hydroxyl group instead of a methanol group.

    5-Azaspiro[3.4]octan-7-ylamine: Contains an amine group instead of a methanol group.

Uniqueness

5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride is unique due to the presence of both a spirocyclic nitrogen atom and a methanol group. This combination imparts distinct reactivity and potential biological activity, making it valuable for various research applications .

Eigenschaften

Molekularformel

C8H16ClNO

Molekulargewicht

177.67 g/mol

IUPAC-Name

5-azaspiro[3.4]octan-7-ylmethanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-6-7-4-8(9-5-7)2-1-3-8;/h7,9-10H,1-6H2;1H

InChI-Schlüssel

YOECBERYCMVKDD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC(CN2)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.